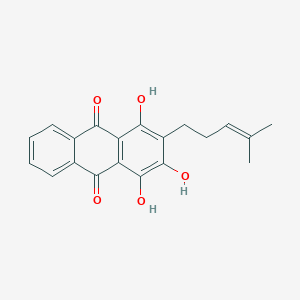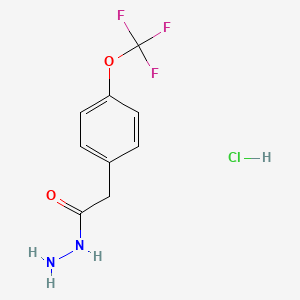
2-(4-(Trifluoromethoxy)phenyl)acetohydrazide hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Trifluoromethoxy)phenyl)acetohydrazide hydrochloride is an organic compound known for its unique chemical structure and properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)acetohydrazide hydrochloride typically involves the reaction of 4-(Trifluoromethoxy)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the hydrazone intermediate. This intermediate is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of 2-(4-(Trifluoromethoxy)phenyl)acetohydrazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)acetohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
2-(4-(Trifluoromethoxy)phenyl)acetohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
- 2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide
- 4-(Trifluoromethoxy)benzeneboronic acid
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)acetohydrazide hydrochloride stands out due to its unique trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
特性
分子式 |
C9H10ClF3N2O2 |
|---|---|
分子量 |
270.63 g/mol |
IUPAC名 |
2-[4-(trifluoromethoxy)phenyl]acetohydrazide;hydrochloride |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)16-7-3-1-6(2-4-7)5-8(15)14-13;/h1-4H,5,13H2,(H,14,15);1H |
InChIキー |
CPXOLNLTYVNMEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)NN)OC(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


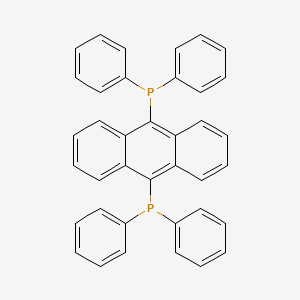
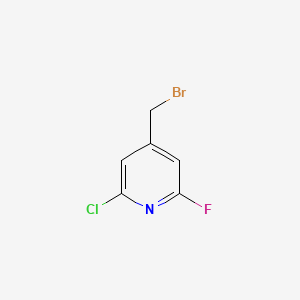
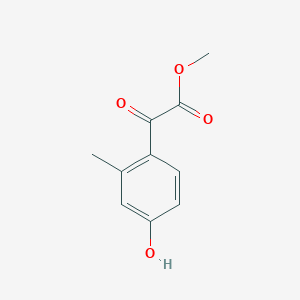





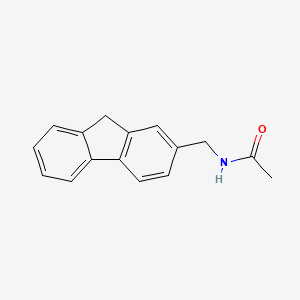

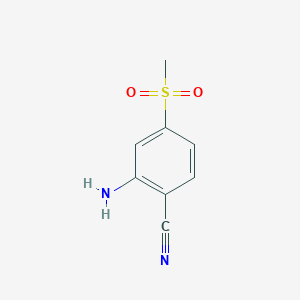

![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)
